molecular formula C5H8N2 B3384326 2-[(prop-2-en-1-yl)amino]acetonitrile CAS No. 54243-43-5

2-[(prop-2-en-1-yl)amino]acetonitrile

Cat. No.: B3384326
CAS No.: 54243-43-5
M. Wt: 96.13 g/mol
InChI Key: OHMDFUNOTGDDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(prop-2-en-1-yl)amino]acetonitrile is an organic compound featuring an allylamine (prop-2-en-1-ylamino) group attached to an acetonitrile backbone. Based on analogous compounds, its molecular formula is inferred as C₅H₈N₂, with a molecular weight of approximately 96.13 g/mol (calculated by substituting the propargyl group in with an allyl group). The compound likely exists as a liquid at room temperature, similar to its propargyl counterpart, 2-[(prop-2-yn-1-yl)amino]acetonitrile, which is stored at -10°C .

Its applications may align with other aminoacetonitrile derivatives, which serve as intermediates in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(prop-2-enylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-4-7-5-3-6/h2,7H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMDFUNOTGDDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536918
Record name [(Prop-2-en-1-yl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54243-43-5
Record name [(Prop-2-en-1-yl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(prop-2-en-1-yl)amino]acetonitrile can be achieved through several methods. One common approach involves the reaction of prop-2-en-1-ylamine with acetonitrile under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-[(prop-2-en-1-yl)amino]acetonitrile often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(prop-2-en-1-yl)amino]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[(prop-2-en-1-yl)amino]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(prop-2-en-1-yl)amino]acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

2-[(prop-2-yn-1-yl)amino]acetonitrile (Propargyl Analogue)

  • Molecular Formula : C₅H₆N₂
  • Molecular Weight : 94.12 g/mol
  • Physical State : Liquid
  • Storage : -10°C
  • Key Differences :
    • The propargyl group (C≡C) introduces triple-bond reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
    • Lower molecular weight and higher polarity compared to the allyl derivative due to the sp-hybridized carbon.

Aminoacetonitrile (NH₂CH₂CN)

  • Molecular Formula : C₂H₄N₂
  • Molecular Weight : 68.08 g/mol
  • Reactivity: Reacts with CO₂ at 130–240 K to form carbamate salts (NC-CH₂-NH-COO⁻ and NC-CH₂-NH₃⁺) . In interstellar environments, acts as a precursor to glycine but forms stable salts rather than progressing to amino acids .
  • Key Differences :
    • Lacks the allyl substituent, resulting in simpler reactivity and lower steric hindrance.

2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetonitrile

  • Molecular Formula : C₈H₁₀N₂S
  • Molecular Weight : 166.25 g/mol
  • Storage : 4°C
  • The isopropyl group increases hydrophobicity compared to the allyl-substituted derivative.

2-Amino-2-methylpropane nitrile

  • Molecular Formula : C₄H₈N₂
  • Molecular Weight : 84.12 g/mol
  • Key Differences :
    • Branched alkyl chain (isobutyl) introduces steric hindrance, affecting nucleophilic reactivity .

Data Table: Structural and Physical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Physical State Storage Temperature Key Functional Groups
2-[(prop-2-en-1-yl)amino]acetonitrile C₅H₈N₂ ~96.13 Liquid (inferred) Not reported Allylamine, nitrile
2-[(prop-2-yn-1-yl)amino]acetonitrile C₅H₆N₂ 94.12 Liquid -10°C Propargylamine, nitrile
Aminoacetonitrile C₂H₄N₂ 68.08 Liquid Not reported Primary amine, nitrile
2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetonitrile C₈H₁₀N₂S 166.25 Liquid 4°C Thiazole, nitrile

Reactivity and Application Comparisons

Reactivity with CO₂

  • Aminoacetonitrile: Forms carbamates at elevated temperatures (130–240 K) .
  • Allyl/Propargyl Derivatives : The allyl/propargyl groups may sterically hinder CO₂ interaction, altering reaction pathways or product stability.

Astrochemical Significance

  • Aminoacetonitrile is a precursor to glycine in interstellar ice but remains stable as salts in gas-phase environments . Allyl-substituted analogs may exhibit different desorption behaviors or degradation pathways.

Biological Activity

2-[(prop-2-en-1-yl)amino]acetonitrile, a compound with structural similarities to amino-acetonitrile derivatives, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory, antimicrobial, and anthelmintic activities.

Chemical Structure and Properties

The compound features a prop-2-en-1-yl group attached to an amino-acetonitrile backbone. This structure is significant as it influences the biological activity through various mechanisms.

1. Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory effects of compounds related to 2-[(prop-2-en-1-yl)amino]acetonitrile. For instance, derivatives within this class have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Table 1: IC50 Values of Related Compounds Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that the presence of electron-donating groups enhances the anti-inflammatory potential of these compounds, indicating a structure–activity relationship (SAR) that could be beneficial for drug development .

2. Antimicrobial Activity

The antimicrobial potential of similar amino-acetonitrile derivatives has also been investigated. For example, monomeric alkaloids derived from related structures exhibited moderate to good activity against various bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (μM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15

These compounds demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

3. Anthelmintic Activity

Amino-acetonitrile derivatives like monepantel have been recognized for their anthelmintic properties, particularly against gastrointestinal nematodes such as Haemonchus contortus. The mechanism involves targeting specific genes that are crucial for nematode survival.

Case Study: Monepantel's Mechanism of Action
Research indicates that monepantel affects the acr-23 gene in Caenorhabditis elegans, leading to paralysis in nematodes by disrupting neuromuscular function . This highlights the importance of understanding genetic targets in developing effective anthelmintics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(prop-2-en-1-yl)amino]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[(prop-2-en-1-yl)amino]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.